4-Bromo-3-fluorophenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

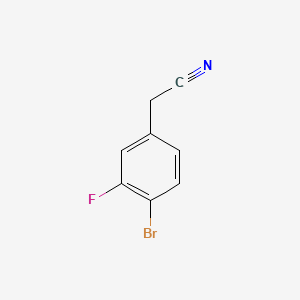

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDCFGJXTOGEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469247 | |

| Record name | 4-BROMO-3-FLUOROPHENYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499983-13-0 | |

| Record name | 4-BROMO-3-FLUOROPHENYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-3-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetonitrile (CAS No. 499983-13-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorophenylacetonitrile, with the CAS number 499983-13-0, is a halogenated aromatic nitrile that serves as a critical building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts specific reactivity and physicochemical properties that are highly sought after in the development of complex molecules. This guide provides a comprehensive overview of this compound, including its properties, synthesis, applications, and safety considerations, to support its effective use in research and development. The strategic placement of the bromo and fluoro groups allows for selective functionalization, making it a versatile intermediate in the synthesis of pharmaceutical and agrochemical compounds.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 499983-13-0 | [1][5] |

| Molecular Formula | C₈H₅BrFN | [5][6] |

| Molecular Weight | 214.03 g/mol | [5][7] |

| Appearance | Solid | [1] |

| Boiling Point | 279 °C | [5][6] |

| Density | 1.573 g/cm³ | [6] |

| Flash Point | 122 °C | [6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

| Purity | Typically ≥98% | [1][5] |

Synthesis of this compound

The most common synthetic route to this compound starts from the commercially available 4-bromo-3-fluorotoluene.[6] This two-step process involves a radical bromination of the benzylic methyl group, followed by a nucleophilic substitution with a cyanide salt.

Step 1: Radical Bromination of 4-Bromo-3-fluorotoluene

The first step is the selective bromination of the methyl group of 4-bromo-3-fluorotoluene to form 4-bromo-3-fluorobenzyl bromide. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide, in a non-polar solvent like carbon tetrachloride.[8]

Experimental Protocol:

-

To a solution of 4-bromo-3-fluorotoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-bromo-3-fluorobenzyl bromide, which can be used in the next step without further purification.

Step 2: Cyanation of 4-bromo-3-fluorobenzyl bromide

The second step involves the conversion of the benzyl bromide to the corresponding nitrile via a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide.

Experimental Protocol:

-

Dissolve the crude 4-bromo-3-fluorobenzyl bromide (1 equivalent) in a polar aprotic solvent such as acetone or DMSO.

-

Add sodium cyanide (1.1 equivalents) to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material has been completely consumed.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Research and Drug Development

The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, a common strategy in medicinal chemistry. The bromine atom serves as a versatile handle for introducing further molecular diversity through reactions like Suzuki and Buchwald-Hartwig couplings.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]

-

Hazard Statements: Harmful if swallowed (H302).[1] May cause skin and eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[9][10]

Spectral Data

References

- New Journal of Chemistry Supporting Inform

- The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. (URL: not available)

- The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (URL: not available)

- 4-Bromo-3-fluorobenzeneacetonitrile - ChemBK. (URL: [Link])

- Material Safety D

- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (URL: [Link])

- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene - ResearchG

- Synthesis of 4-Bromo-3-chlorobenzyl bromide - PrepChem.com. (URL: [Link])

- This compound, min 95%, 1 gram - CP Lab Safety. (URL: [Link])

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. 499983-13-0 | this compound - Moldb [moldb.com]

- 6. chembk.com [chembk.com]

- 7. This compound - CAS:499983-13-0 - Sunway Pharm Ltd [3wpharm.com]

- 8. prepchem.com [prepchem.com]

- 9. canbipharm.com [canbipharm.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetonitrile

This guide provides a comprehensive technical overview of 4-Bromo-3-fluorophenylacetonitrile, a key building block in modern medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications.

Section 1: Core Compound Properties and Structure

This compound is a halogenated aromatic nitrile that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, offers distinct reactivity and allows for precise molecular modifications.

The molecular weight of this compound is a fundamental property for any quantitative experimental work. Based on its molecular formula, C8H5BrFN, the calculated molecular weight is 214.04 g/mol .[1] This value is crucial for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data during product characterization.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 214.04 g/mol | [1] |

| Molecular Formula | C8H5BrFN | [2][3][4] |

| CAS Number | 499983-13-0 | [1][2][3][4] |

| Physical Form | Solid | [1][3][5] |

| Boiling Point | 279 °C | [6][7] |

| Flash Point | 122 °C | [6][7] |

| Density | 1.573 g/cm³ | [6][7] |

| Purity | Typically ≥97% | [3][4] |

| Storage | Sealed in a dry environment at 2-8 °C | [1][5] |

The structural arrangement of this compound is depicted in the following diagram.

Caption: Chemical structure of this compound.

Section 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction involving the corresponding benzyl halide. A common and effective laboratory-scale synthesis starts from 4-bromo-3-fluorotoluene.[6] This method involves two key transformations: benzylic bromination followed by cyanation.

Experimental Protocol: Two-Step Synthesis from 4-Bromo-3-fluorotoluene

Step 1: Benzylic Bromination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-fluorotoluene in a suitable non-polar solvent such as carbon tetrachloride.

-

Initiation: Add N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide.

-

Reaction: Heat the mixture to reflux. The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from NBS to generate a bromine radical. This radical selectively brominates the benzylic position of the toluene derivative.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is then removed under reduced pressure to yield the crude 1-bromo-4-(bromomethyl)-2-fluorobenzene.

Step 2: Cyanation

-

Reaction Setup: Dissolve the crude benzylic bromide from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Nucleophilic Substitution: Add a cyanide source, such as sodium cyanide or potassium cyanide. The cyanide ion acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form the desired nitrile.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: A simplified workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Solvent Selection: Carbon tetrachloride in the bromination step is chosen for its non-polar nature, which favors radical reactions. A polar aprotic solvent in the cyanation step is crucial to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

-

Reagent Selection: NBS is a preferred source of bromine for benzylic bromination as it allows for a controlled, low concentration of bromine radicals, minimizing side reactions. Sodium or potassium cyanide are effective and readily available sources of the nucleophilic cyanide ion.

Section 3: Applications in Research and Drug Development

The strategic placement of bromo and fluoro substituents, along with the versatile nitrile group, makes this compound a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[8] The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of various heterocyclic rings.[8]

The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug molecule.[9] The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse molecular fragments.[10]

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives are integral to the synthesis of compounds targeting a wide range of biological systems. For instance, phenylacetonitrile derivatives are precursors to various anticonvulsant drugs.[7] Furthermore, related brominated and fluorinated phenols are used in the synthesis of anti-infectives, anti-inflammatories, and oncology drugs.[10]

Caption: Logical relationships of this compound's utility.

Section 4: Safety, Handling, and Disposal

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification:

-

Health Hazards: This compound is harmful if swallowed (H302).[1][5] It may cause skin, eye, and respiratory irritation.[11][12]

-

Pictograms: The GHS pictograms associated with this compound include the exclamation mark (GHS07).[1][5]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][13]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[11][13]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][12] Recommended storage temperature is 2-8 °C.[1][5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[11][12]

References

- 499983-13-0 | this compound - Moldb. [URL: https://www.moldb.com/en/product/499983-13-0.html]

- This compound - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f079223]

- This compound | 499983-13-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh303c61ac]

- This compound | 499983-13-0 - Sigma-Aldrich (Ambeed). [URL: https://www.sigmaaldrich.com/product/aldrich/AMBH303C61AC]

- 4-Bromo-3-fluorobenzeneacetonitrile - ChemBK. [URL: https://www.chembk.com/en/chem/4-Bromo-3-fluorobenzeneacetonitrile]

- This compound - CAS:499983-13-0 - Sunway Pharm Ltd. [URL: https://www.3wpharm.com/product/4-bromo-3-fluorophenylacetonitrile-cas-499983-13-0.html]

- Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications. [URL: https://www.chem-station.

- 2-(4-bromo-3-fluorophenyl)acetonitrile - Echemi. [URL: https://www.echemi.com/products/pid_596652-4-bromo-3-fluorophenylacetonitrile.html]

- This compound | 499983-13-0 - Sigma-Aldrich (Ambeed). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/AMBH303C61AC]

- The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. [URL: https://www.chem-station.com/en/blog/2024/04/the-role-of-4-bromo-3-fluorophenol-in-pharmaceutical-synthesis.html]

- An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-synthesis-of-1-4-bromo-3-fluorophenyl-ethanone/]

- Advanced Organic Synthesis: Leveraging 4-Bromo-3-fluorophenylacetic Acid. [URL: https://www.chem-station.com/en/blog/2024/04/advanced-organic-synthesis-leveraging-4-bromo-3-fluorophenylacetic-acid.html]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FALFAAB20117_MTR_EN.pdf]

- What is the application and preparation process of 4-Bromophenylacetonitrile derivatization? - FAQ - Guidechem. [URL: https://www.guidechem.

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC106810050]

- An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate - Quick Company. [URL: https://www.quickcompany.

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/assets/sds/B5331_EN.pdf]

Sources

- 1. This compound | 499983-13-0 [sigmaaldrich.com]

- 2. 499983-13-0 | this compound - Moldb [moldb.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound - CAS:499983-13-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 499983-13-0 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

4-Bromo-3-fluorophenylacetonitrile physical properties

An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetonitrile

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, a key building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data with practical insights to support its effective application in the laboratory and beyond.

Chemical Identity and Structure

This compound is a halogenated aromatic nitrile. The strategic placement of bromo, fluoro, and cyano functional groups on the phenylacetonitrile scaffold makes it a versatile intermediate for introducing complex moieties in synthetic schemes.

-

IUPAC Name: 2-(4-bromo-3-fluorophenyl)acetonitrile[1]

-

Synonyms: (4-bromo-3-fluorophenyl)acetonitrile, 4-Bromo-3-fluorobenzyl cyanide, 3-Fluoro-4-bromobenzyl cyanide[3][4]

The structural arrangement of its functional groups is pivotal to its reactivity. The electron-withdrawing nature of the fluorine and cyano groups, combined with the synthetic handle provided by the bromine atom, allows for a wide range of chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 214.03 g/mol | [2] |

| Physical State | Solid | [1] |

| Appearance | Off-white crystalline powder | |

| Boiling Point | 279 °C at 760 mmHg | [2][3][5][6] |

| Density | 1.573 g/cm³ | [3][5][6] |

| Flash Point | 122 °C | [3][5][6] |

| Polar Surface Area (PSA) | 23.79 Ų | [5][6] |

| LogP (XLogP3) | 2.65 | [5][6] |

Note: Some properties like appearance may be based on closely related analogs and should be confirmed by direct observation.

Purity, Storage, and Stability

For synthetic applications, particularly in pharmaceutical development, the purity of starting materials is non-negotiable.

-

Purity: Commercially available this compound typically has a purity of 97% to 98% or higher.[1][2] It is crucial to verify the purity of each batch via methods like HPLC or GC-MS, as trace impurities can lead to undesirable side reactions.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place.[7][8] Recommended storage temperatures vary by supplier, with some suggesting refrigerated conditions (2-8°C)[3] and others indicating room temperature is sufficient.[4] For long-term stability and to prevent potential degradation, storage in a cool, dry environment is the best practice.

Synthesis and Reactivity Overview

Understanding the synthesis of this intermediate provides context for potential impurities and its inherent reactivity.

General Synthesis Pathway

A common laboratory and industrial synthesis route involves the cyanidation of a brominated precursor.[3] The process typically starts from 4-bromo-3-fluorotoluene, which undergoes radical bromination to form the corresponding benzyl bromide. This intermediate is then reacted with a cyanide salt, such as sodium or potassium cyanide, to yield this compound.

Caption: Simplified workflow for the synthesis of this compound.

Chemical Reactivity

The utility of this compound stems from the reactivity of its three key functional groups:

-

Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C or C-heteroatom bonds.[9] This is a cornerstone of modern drug discovery for building molecular complexity.

-

Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals.[10]

-

Fluorinated Ring: The fluorine atom modifies the electronic properties of the aromatic ring and can improve the metabolic stability, lipophilicity, and binding affinity of derivative molecules, making it a desirable feature in medicinal chemistry.[9][11]

Applications in Research and Drug Development

This compound is not an end product but a valuable building block. Its derivatives are explored in various therapeutic areas.

-

Pharmaceutical Intermediates: Phenylacetonitrile derivatives are widely used in the synthesis of active pharmaceutical ingredients (APIs).[10] The presence of both bromine and fluorine on the phenyl ring allows for sequential, regioselective modifications, providing a clear pathway to complex drug candidates.

-

Medicinal Chemistry: The incorporation of fluorinated aromatic moieties is a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[9][11] This intermediate provides a direct route to introduce the 4-bromo-3-fluorophenyl group into a target molecule.

-

Organic Synthesis: Beyond pharmaceuticals, it serves as a precursor in the synthesis of agrochemicals and advanced materials where fine-tuning of electronic and physical properties is required.[11]

Safety, Handling, and Transportation

Adherence to safety protocols is mandatory when handling this chemical. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning [1]

-

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Recommended Precautions

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[1][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][8] If dusts are generated, use a NIOSH-approved respirator.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]

-

If on Skin: Wash with plenty of soap and water.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Transportation

-

Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S.[1]

References

- ChemBK. (2024, April 9). 4-Bromo-3-fluorobenzeneacetonitrile.

- SpectraBase. (n.d.). (4-Bromo-3-fluorophenyl)-acetonitrile.

- Autechaux. (n.d.). Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications.

- Autechaux. (n.d.). Understanding 4-Bromo-3-fluorobenzonitrile: A Key Intermediate for Organic Synthesis.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 499983-13-0 | this compound - Moldb [moldb.com]

- 3. chembk.com [chembk.com]

- 4. This compound - CAS:499983-13-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

- 11. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of 4-Bromo-3-fluorophenylacetonitrile for Pharmaceutical Research and Development

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-fluorophenylacetonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and development, this document delves into the theoretical and practical aspects of determining and understanding the solubility profile of this compound. The content is structured to provide actionable insights for researchers, scientists, and drug development professionals, moving from fundamental principles to detailed experimental protocols.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands out as a cornerstone of a compound's viability. Poor solubility can lead to a cascade of complications, including unreliable results in in vitro assays, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability.[1] For a molecule like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility is paramount for efficient process development and optimization.

This guide will first explore the theoretical underpinnings of solubility as they relate to the specific structural features of this compound. Subsequently, it will provide a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility.

Theoretical Framework: Predicting the Solubility of this compound

While empirical determination is the gold standard, a theoretical assessment of a molecule's solubility can provide valuable initial insights. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2][3] The solubility of this compound is governed by the interplay of its constituent functional groups: the phenyl ring, the nitrile group, the bromine atom, and the fluorine atom.

The Phenylacetonitrile Core

The parent molecule, phenylacetonitrile (also known as benzyl cyanide), is a colorless oily liquid that is sparingly soluble in water but miscible with many organic solvents.[4][5] This is attributed to the large, non-polar phenyl group, which dominates the molecule's character, and the moderately polar nitrile group.

The Influence of Halogen Substitution

The introduction of bromine and fluorine atoms onto the phenyl ring significantly alters the molecule's electronic and steric properties, thereby influencing its solubility.

-

Fluorine: The high electronegativity of fluorine can lead to the formation of hydrogen bonds with protic solvents, potentially increasing solubility in such media. However, highly fluorinated compounds can also exhibit hydrophobic and lipophobic characteristics.[6] The electron-withdrawing nature of fluorine can also modulate the acidity of nearby functional groups, which can impact solubility in pH-dependent systems.[7]

-

Bromine: The larger and more polarizable bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and solvation.[8] Electron-withdrawing substituents on an aromatic ring, such as the nitrile and fluorine in this case, can strengthen these halogen bonds.[8]

The interplay of these functional groups suggests that this compound will likely exhibit limited solubility in water and higher solubility in polar aprotic and non-polar organic solvents.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is widely recognized as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in a saturated solution.

Rationale for Method Selection

For a research and development setting, understanding the true thermodynamic solubility is crucial for creating robust and reproducible processes. Kinetic solubility assays, while faster, provide a measure of a compound's tendency to precipitate from a supersaturated solution (often from a DMSO stock) and may not reflect the true equilibrium state.[11][12] Therefore, the shake-flask method is recommended for obtaining definitive solubility data for this compound.

Detailed Experimental Protocol

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a range of relevant solvents.

Materials:

-

This compound (solid, purity >98%)

-

Selected solvents (e.g., Water, Ethanol, Isopropyl Alcohol, Acetonitrile, Dichloromethane, Toluene) of appropriate purity

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, use purified water.

-

Addition of Excess Solute: To a series of labeled vials, add an excess amount of this compound to a known volume of each solvent. A visual excess of solid should be present.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical to avoid disturbing the undissolved solid.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining solid particles.

-

Quantification:

-

HPLC Analysis: Dilute the filtered solution with an appropriate mobile phase and analyze by HPLC-UV. The concentration of this compound is determined by comparing its peak area to a standard curve prepared from solutions of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore and the solvent does not interfere, the concentration can be determined by measuring the absorbance at a specific wavelength and comparing it to a standard curve.[11]

-

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Self-Validating System and Quality Control

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Equilibration Time: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.[13]

-

Visual Inspection: A visual excess of the solid compound must be present at the end of the equilibration period.

-

pH Measurement (for aqueous solutions): The pH of the aqueous solution should be measured before and after the experiment to assess any changes.[9]

-

Solid Phase Analysis: The remaining solid can be analyzed (e.g., by DSC or XRPD) to ensure that no phase transformation has occurred during the experiment.[13]

Data Presentation and Interpretation

The quantitative solubility data for this compound should be summarized in a clear and concise table for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Classification |

| Water | < 0.1 | Practically Insoluble |

| Ethanol | 50 - 100 | Soluble |

| Acetonitrile | > 100 | Freely Soluble |

| Dichloromethane | > 100 | Freely Soluble |

| Toluene | 20 - 40 | Sparingly Soluble |

Note: The data presented in this table is hypothetical and should be determined experimentally using the protocol provided.

Visualization of Experimental Workflow

A clear understanding of the experimental process is crucial for its successful implementation. The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Factors Influencing Predicted Solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can obtain reliable and actionable solubility data. This information is indispensable for guiding synthetic route optimization, formulation development, and ultimately, for accelerating the progression of new drug candidates through the development pipeline. The principles and methodologies outlined herein are designed to uphold the highest standards of scientific integrity, providing a self-validating system for the generation of trustworthy solubility data.

References

- B-On. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Kovacs, Z., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- J. D. Palmer, et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- H. Avdeef, et al. (2016). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health.

- Alves, C. G., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Applied Spectroscopy Reviews.

- ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?

- Wikipedia. (n.d.). Solubility.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- M. A. A. Abdel-Mottaleb, et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- S. G. O'Shea, et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Journal of Computer-Aided Molecular Design.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- A. M. Al-Abri, et al. (2023). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf.

- Montgomery College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Purdue University. (n.d.). Solubility.

- JoVE. (2020, March 26). Video: Solubility - Concept.

- ResearchGate. (n.d.). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds.

- U.S. Pharmacopeia. (2013, November 21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION.

- D. A. Smith, et al. (2007). In vitro solubility assays in drug discovery. Drug Discovery Today.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Khan Academy. (n.d.). Solubility of organic compounds.

- U.S. Food and Drug Administration. (1997, August). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.

- M. D. Dracinsky, et al. (2020). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI.

- The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4.

- National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem.

- U.S. Food and Drug Administration. (n.d.). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance. Regulations.gov.

- gmp-compliance.org. (n.d.). Guidance for Industry.

- U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.

- Wikipedia. (n.d.). Benzyl cyanide.

- ChemistryViews. (2022, March 11). Influence of Benzene Substituents on Halogen Bonds Studied.

- T. A. Imori, et al. (2017). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. PubMed Central.

- Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation.

- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. benchchem.com [benchchem.com]

- 5. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Video: Solubility - Concept [jove.com]

- 7. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]

- 8. Influence of Benzene Substituents on Halogen Bonds Studied - ChemistryViews [chemistryviews.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. enamine.net [enamine.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Spectroscopic Guide to 4-Bromo-3-fluorophenylacetonitrile: Structure Elucidation and Quality Control

Introduction

In the landscape of modern drug discovery and materials science, halogenated organic intermediates are indispensable building blocks. 4-Bromo-3-fluorophenylacetonitrile, with its unique arrangement of bromine, fluorine, and nitrile functionalities on a phenyl ring, presents a versatile scaffold for the synthesis of novel pharmaceutical agents and complex organic molecules.[1] The precise substitution pattern—a bromine at position 4 and a fluorine at position 3 relative to the cyanomethyl group—imparts specific electronic properties and steric influences that are crucial for its reactivity and subsequent biological activity.

This technical guide provides an in-depth analysis of the core spectroscopic data essential for the unequivocal identification, structural verification, and purity assessment of this compound (CAS: 499983-13-0).[2][3] As Senior Application Scientists, we recognize that robust analytical characterization is the bedrock of scientific integrity. Therefore, this document does not merely present data; it explains the underlying principles and interprets the spectral features, offering a self-validating framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together, they form a comprehensive analytical package.

-

¹H NMR Spectroscopy reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

-

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule, providing insights into the electronic environment of each carbon atom.

-

Infrared (IR) Spectroscopy identifies the key functional groups present based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight and provides crucial information about the elemental composition and fragmentation patterns.

Below is the chemical structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the first-line technique for confirming the substitution pattern of the aromatic ring. The chemical shifts and coupling constants are highly sensitive to the effects of the electronegative fluorine and bromine atoms.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Referencing: Use the residual solvent peak of CDCl₃ (δ ~7.26 ppm) or tetramethylsilane (TMS, δ 0.00 ppm) as an internal standard.

-

Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to ensure a good signal-to-noise ratio.

Data Presentation: ¹H NMR

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-C2 | ~7.35 | dd | J(H,H) ≈ 8.4, J(H,F) ≈ 1.6 | 1H |

| H-C5 | ~7.65 | t | J(H,H) ≈ 8.2 | 1H |

| H-C6 | ~7.48 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 1.8 | 1H |

| -CH₂-CN | ~3.75 | s | - | 2H |

Note: The presented data is representative and based on established substituent effects and analysis of similar structures.[4]

Spectral Interpretation

The ¹H NMR spectrum provides a clear signature for the 1,2,4-trisubstituted aromatic ring.

-

Aliphatic Region: The two protons of the methylene group (-CH₂-) are chemically equivalent and show no coupling to adjacent protons, resulting in a sharp singlet at ~3.75 ppm . Its downfield shift from a typical alkane is due to the deshielding effect of the adjacent aromatic ring and the cyano group.

-

Aromatic Region (7.3-7.7 ppm): The three aromatic protons are chemically distinct and exhibit a complex splitting pattern due to both proton-proton (ortho, meta) and proton-fluorine couplings.

-

H-C5: This proton is ortho to the bromine atom and meta to the cyanomethyl group. It appears as a triplet around 7.65 ppm due to coupling with its two ortho neighbors (H-C6 and the proton at position 5 if it were present, but here it couples to H6 and is influenced by the F).

-

H-C6: This proton is ortho to the cyanomethyl group and meta to the bromine. It appears as a doublet of doublets (~7.48 ppm) , split by the ortho proton H-C5 and a smaller meta coupling to the fluorine atom.

-

H-C2: This proton is ortho to the fluorine atom. It appears as a doublet of doublets (~7.35 ppm) due to ortho coupling with H-C6 and a characteristic ortho C-H, C-F coupling.

-

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in the aromatic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR is essential for confirming the number of unique carbon atoms and observing the direct influence of halogen substituents on the carbon skeleton, particularly the strong coupling between carbon and fluorine.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Technique: A standard proton-decoupled ¹³C experiment is performed to yield singlets for each unique carbon environment (unless coupled to fluorine).

-

Referencing: The CDCl₃ solvent peak (triplet centered at δ ~77.16 ppm) is used for referencing.

Data Presentation: ¹³C NMR

| Carbon Label | Chemical Shift (δ, ppm) | C-F Coupling |

| -C H₂-CN | ~23 | No |

| -CH₂-C N | ~116 | No |

| C4 (-Br) | ~112 | Yes (small) |

| C2 | ~118 | Yes (large) |

| C6 | ~129 | Yes (small) |

| C5 | ~135 | No |

| C1 | ~132 | Yes (small) |

| C3 (-F) | ~160 | Yes (large) |

Note: Chemical shifts are estimated based on standard tables and the known effects of substituents.[5]

Spectral Interpretation

The spectrum is expected to show 8 distinct carbon signals.

-

Aliphatic & Nitrile Carbons: The methylene carbon (-C H₂-) appears upfield around ~23 ppm . The nitrile carbon (-C N) is typically found around ~116 ppm .[5]

-

Aromatic Carbons:

-

C3 (Fluorine-bearing): The carbon directly attached to the fluorine atom (C3) will be the most downfield aromatic signal (~160 ppm ) and will exhibit a very large one-bond C-F coupling constant (¹JCF ≈ 245-250 Hz), appearing as a doublet.

-

C4 (Bromine-bearing): The carbon attached to bromine (C4) is shifted upfield to ~112 ppm . This is a classic example of the "heavy atom effect," where the large, polarizable electron cloud of bromine provides shielding, overriding the expected deshielding from its electronegativity.[6]

-

Other Aromatic Carbons: The remaining carbons (C1, C2, C5, C6) will appear between 118-135 ppm. C2 and C6 will show smaller two- and three-bond C-F couplings, which helps in their assignment.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

Experimental Protocol: IR Acquisition

-

Sample Preparation: The spectrum can be acquired using either a KBr (potassium bromide) pellet method for solids or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Data Acquisition: A background spectrum is collected first, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2250 | C≡N (Nitrile) stretch | Sharp, Medium |

| ~3080 | Aromatic C-H stretch | Medium |

| ~2930 | Aliphatic C-H stretch | Medium |

| ~1580, ~1480 | C=C Aromatic ring stretch | Strong |

| ~1250 | C-F (Aryl-Fluoride) stretch | Strong |

| ~1050 | C-Br (Aryl-Bromide) stretch | Strong |

Note: Frequencies are based on typical values for these functional groups.[7]

Spectral Interpretation

The IR spectrum is dominated by a few highly diagnostic peaks:

-

A sharp, medium-intensity peak around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration . Its presence is a key confirmation of the molecule's identity.

-

The region from 1480-1580 cm⁻¹ shows strong absorptions corresponding to the C=C stretching vibrations within the aromatic ring.

-

The strong band around 1250 cm⁻¹ is indicative of the C-F stretching vibration .

-

The fingerprint region (below 1000 cm⁻¹) will contain a strong absorption for the C-Br stretch (~1050 cm⁻¹) , though this region can be complex.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further corroborates the molecular structure. Electron Ionization (EI) is a common method for this type of molecule.

Experimental Protocol: MS Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) inlet to ensure purity.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source (Electron Ionization, EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Caption: Generalized workflow for GC-MS analysis.

Data Presentation: Key Mass Fragments

| m/z Value | Ion Identity | Notes |

| 213/215 | [M]⁺ (C₈H₅⁷⁹BrFN)⁺ / [M+2]⁺ (C₈H₅⁸¹BrFN)⁺ | Molecular ion peak, showing a ~1:1 isotopic ratio for Br |

| 134 | [M - Br]⁺ | Loss of a bromine radical |

| 108 | [M - Br - CN]⁺ | Subsequent loss of a cyanide radical |

Note: Fragmentation data is based on predicted pathways and the known behavior of similar molecules.[8]

Spectral Interpretation

-

Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%), the molecular ion will appear as a pair of peaks of almost equal intensity separated by 2 m/z units. For this molecule (MW ≈ 214.03), these peaks will be at m/z 213 and 215 .[2] This distinctive isotopic pattern is definitive proof of the presence of one bromine atom in the molecule.

-

Key Fragments:

-

The most common initial fragmentation is the loss of the bromine radical, which is a good leaving group. This results in a fragment ion at m/z 134 ([M - Br]⁺).

-

Further fragmentation of the m/z 134 ion can occur, such as the loss of the cyanide radical, leading to a fragment at m/z 108 .

-

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and self-validating confirmation of the structure of this compound. The ¹H NMR confirms the aromatic substitution pattern and the presence of the cyanomethyl group. ¹³C NMR verifies the carbon skeleton and highlights the electronic influence of the fluorine and bromine substituents. IR spectroscopy provides rapid confirmation of the essential nitrile and aryl-halide functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic bromine isotopic pattern. This comprehensive spectroscopic dossier serves as an authoritative reference for ensuring material quality, guiding synthetic strategies, and supporting regulatory submissions in research and development.

References

- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. New Journal of Chemistry.

- New Journal of Chemistry Supporting Information. (n.d.).

- BenchChem. (n.d.). A Comparative NMR Spectroscopic Analysis of 4-Bromo-3-fluorophenol.

- Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. (2025).

- Sigma-Aldrich. (n.d.). This compound.

- ChemicalBook. (n.d.). 4-Fluorophenylacetonitrile(459-22-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Bromophenylacetonitrile(16532-79-9) IR Spectrum.

- ChemBK. (2024). 4-Bromo-3-fluorobenzeneacetonitrile.

- Moldb. (n.d.). 499983-13-0 | this compound.

- Nordmann. (n.d.). This compound (499983-13-0).

- Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. Rasayan Journal of Chemistry, 12(4), 2149-2165.

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- NIST. (n.d.). Bromo-4-fluoroacetophenone. NIST Chemistry WebBook.

- Subashini, A., et al. (2010). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Deren, A. D., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, fluoro, and iodo ring-substituted octyl phenylcyanoacrylates. ChemRxiv.

- Biomall. (n.d.). 2-(4-Bromo-3-fluorophenyl)acetonitrile, 500mg.

- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- BLD Pharm. (n.d.). 499983-13-0 | this compound.

- PubChem. (n.d.). 2-(4-bromo-3-fluorophenyl)acetonitrile.

Sources

- 1. This compound (499983-13-0) at Nordmann - nordmann.global [nordmann.global]

- 2. This compound | 499983-13-0 [sigmaaldrich.com]

- 3. 499983-13-0 | this compound - Moldb [moldb.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 4-Bromophenylacetonitrile(16532-79-9) IR Spectrum [chemicalbook.com]

- 8. PubChemLite - 2-(4-bromo-3-fluorophenyl)acetonitrile (C8H5BrFN) [pubchemlite.lcsb.uni.lu]

Synthesis of 4-Bromo-3-fluorophenylacetonitrile

An In-depth Technical Guide to the

Abstract

4-Bromo-3-fluorophenylacetonitrile is a key substituted benzeneacetonitrile intermediate, valuable in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a cyanomethyl group, provides multiple reactive sites for further molecular elaboration. This guide presents a comprehensive overview of the most efficient and field-proven synthetic methodology for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The primary route discussed involves a two-step sequence starting from 4-bromo-3-fluorotoluene: a selective benzylic bromination followed by a nucleophilic cyanation.

Introduction: Strategic Importance of this compound

Substituted phenylacetonitriles are foundational building blocks in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form various heterocyclic systems. The title compound, this compound (also known as 3-Fluoro-4-bromobenzyl cyanide), is of particular interest due to its trifunctional nature.[1][2] The fluorine substituent can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity. This makes it a sought-after precursor for novel therapeutic agents and functional materials.

Recommended Synthetic Pathway: A Two-Step Approach

The most robust and widely adopted synthesis commences with 4-bromo-3-fluorotoluene, a readily available starting material.[1] The strategy hinges on two sequential transformations:

-

Benzylic Bromination: Selective radical bromination of the methyl group of 4-bromo-3-fluorotoluene to yield 4-bromo-3-fluorobenzyl bromide.

-

Nucleophilic Cyanation: Substitution of the benzylic bromide with a cyanide salt to form the target molecule, this compound.

This pathway is favored for its high selectivity, good overall yield, and operational simplicity.

Caption: Overall synthetic workflow from the starting material to the final product.

Step 1: Selective Benzylic Bromination

The key to this step is the selective functionalization of the benzylic position without affecting the aromatic ring. The benzylic C-H bonds are significantly weaker than aryl C-H bonds, a property exploited by free-radical halogenation.[3]

Mechanistic Rationale and Reagent Selection

The reaction proceeds via a free-radical chain mechanism. While elemental bromine can be used, it risks competitive electrophilic aromatic substitution. The preferred reagent is N-Bromosuccinimide (NBS) .[3][4] NBS serves as a source of a low, constant concentration of molecular bromine (Br₂) through its reaction with trace amounts of HBr, which suppresses unwanted side reactions.[4] The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals that propagate the chain.

Caption: Simplified free-radical mechanism for benzylic bromination using NBS.

Experimental Protocol: Synthesis of 4-Bromo-3-fluorobenzyl bromide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-3-fluorotoluene | 189.02 | 10.0 g | 0.053 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.88 g | 0.056 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.13 g | 0.0005 |

| Carbon Tetrachloride (CCl₄)* | 153.82 | 100 mL | - |

*Note: Carbon tetrachloride is a hazardous, ozone-depleting substance. Safer alternatives like cyclohexane or trifluorotoluene should be considered where feasible.[4]

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-fluorotoluene (10.0 g) and carbon tetrachloride (100 mL).[4]

-

Add N-Bromosuccinimide (9.88 g) and benzoyl peroxide (0.13 g) to the solution.

-

Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated by exposure to a UV lamp if necessary.

-

Monitor the reaction progress. The reaction is complete when the denser NBS is consumed and replaced by the less dense succinimide, which floats on the surface.[4] This typically takes 2-4 hours.

-

Cool the reaction mixture to room temperature and filter off the succinimide by-product.

-

Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 4-bromo-3-fluorobenzyl bromide is often used in the next step without further purification. Expected yield is typically high (>90%).

Step 2: Nucleophilic Cyanation

This step involves the conversion of the newly formed benzylic bromide into the target phenylacetonitrile derivative. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5][6]

Mechanistic Rationale and Reagent Selection

In this reaction, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide ion, which is a good leaving group.[5][7] The reaction proceeds in a single, concerted step. The choice of solvent is critical; polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone are ideal as they solvate the cation (Na⁺ or K⁺) but not the nucleophilic anion, thereby increasing its reactivity.[6] Aqueous-ethanolic solutions can also be used, though reaction rates may be slower.[8]

Caption: The SN2 mechanism for the cyanation of a benzyl bromide.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-3-fluorobenzyl bromide (crude) | 267.93 | ~14.2 g | ~0.053 |

| Sodium Cyanide (NaCN) | 49.01 | 3.12 g | 0.064 |

| Ethanol | 46.07 | 75 mL | - |

| Water | 18.02 | 25 mL | - |

Procedure:

-

Caution: Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Any waste containing cyanide must be quenched with an appropriate reagent like bleach or ferrous sulfate before disposal.

-

In a 250 mL round-bottom flask, dissolve sodium cyanide (3.12 g) in a mixture of water (25 mL) and ethanol (75 mL).[7]

-

Add the crude 4-bromo-3-fluorobenzyl bromide from the previous step to the cyanide solution.

-

Heat the mixture to reflux with vigorous stirring for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove most of the ethanol using a rotary evaporator.[7]

-

Add 100 mL of water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

Purification and Characterization

The crude this compound often solidifies upon standing and appears as an off-white to light yellow solid.[2] It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization Data:

-

Molecular Formula: C₈H₅BrFN[1]

-

Molecular Weight: 214.03 g/mol [2]

-

Appearance: Off-white to light yellow solid[2]

-

Key Spectroscopic Signals:

-

¹H NMR: Expect signals corresponding to the aromatic protons and a characteristic singlet for the benzylic methylene (-CH₂-) protons.

-

¹³C NMR: Expect signals for the aromatic carbons, the benzylic carbon, and the nitrile carbon (typically ~117-120 ppm).

-

IR Spectroscopy: A sharp, strong absorption band around 2250 cm⁻¹ is indicative of the C≡N stretch.

-

Conclusion

The synthesis of this compound is efficiently accomplished via a two-step sequence from 4-bromo-3-fluorotoluene. The process, involving a selective NBS-mediated benzylic bromination followed by an SN2 cyanation, is a prime example of strategic functional group manipulation in organic synthesis. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to reliably produce this valuable chemical intermediate, paving the way for the discovery of novel molecules with significant applications.

References

- PrepChem. (n.d.). Synthesis of 4-fluoro-3-bromobenzaldehyde.

- Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide.

- PrepChem. (n.d.). Synthesis of 4-Fluoro-3-bromo-benzoyl cyanide.

- Transtutors. (2022). Reaction of benzyl bromide with sodium cyanide in DMF gives the...

- Patsnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde.

- Gesher. (n.d.). Exploring 4-Bromo-3-Fluorotoluene: A Versatile Chemical Intermediate.

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- ChemBK. (2024). 4-Bromo-3-fluorobenzeneacetonitrile.

- Filo. (2025). The reaction involves the nucleophilic substitution of the bromine atom...

- Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.

- Wikipedia. (n.d.). Wohl–Ziegler bromination.

- Wikipedia. (n.d.). Benzyl cyanide.

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Fluoro-4-Bromoobenzyl Cyanide | 499983-13-0 [amp.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 6. (Solved) - Reaction of benzyl bromide with sodium cyanide in DMF gives the... (1 Answer) | Transtutors [transtutors.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2001 2017 MORE THAN 556 PEOPLE 07 Part Test 7 Sections Time Left: 148:57 .. [askfilo.com]

An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetonitrile

This guide provides a comprehensive technical overview of 4-bromo-3-fluorophenylacetonitrile, a key intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, synthesis, reactivity, and applications, with a focus on the underlying scientific principles and practical considerations.

Part 1: Core Chemical Identity and Properties

Structural and Physicochemical Profile

This compound (CAS No. 499983-13-0) is a disubstituted aromatic nitrile.[1][2] Its structure is characterized by a benzene ring functionalized with a bromine atom at the 4-position, a fluorine atom at the 3-position, and an acetonitrile group. This specific arrangement of electron-withdrawing halogens and the nitrile group imparts a unique reactivity profile, making it a valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrFN[3][4] |

| Molecular Weight | 214.03 g/mol [3] |

| Appearance | Solid[1] |

| Boiling Point | 279°C at 760 mmHg[3][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment[1] |

| Purity | Typically ≥97-98%[1][5] |

Spectroscopic Signature

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While a comprehensive spectral analysis is beyond the scope of this guide, key expected features include:

-

¹H NMR: The proton nuclear magnetic resonance spectrum will exhibit complex aromatic signals influenced by both bromine and fluorine substitution.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbon atoms, including the characteristic nitrile carbon.

-

¹⁹F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atom.

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the infrared spectrum.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).[6]

Part 2: Synthesis and Mechanistic Insights

The predominant synthetic route to this compound is the Sandmeyer reaction , a cornerstone of aromatic chemistry for the conversion of primary arylamines into a variety of functional groups.[7][8] This method is favored for its reliability and scalability.

The Sandmeyer Reaction: A Self-Validating Protocol

The synthesis begins with the diazotization of 4-bromo-3-fluoroaniline, followed by a copper(I) cyanide-mediated substitution. The success of this two-step process hinges on careful control of reaction conditions, particularly temperature.

Step 1: Diazotization of 4-Bromo-3-fluoroaniline

The initial step involves the reaction of the primary arylamine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5°C). This forms the corresponding aryl diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

Step 2: Cyanation

The freshly prepared diazonium salt is then introduced to a solution of copper(I) cyanide. This initiates a radical-nucleophilic aromatic substitution.[8] The copper(I) species acts as a catalyst, facilitating the transfer of a single electron to the diazonium salt.[9] This results in the formation of an aryl radical and the release of nitrogen gas.[9] The aryl radical then reacts with the copper(II) species to yield the final product, this compound, and regenerate the copper(I) catalyst.[9]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-3-fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Deionized water

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: In a flask equipped with a stirrer and thermometer, dissolve 4-bromo-3-fluoroaniline in an aqueous solution of hydrochloric acid. Cool the mixture to 0-5°C using an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for an additional 20-30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Allow the reaction to proceed, with stirring, as it warms to room temperature. Gentle heating may be applied to ensure the reaction goes to completion.

-

Workup and Purification: Extract the product from the reaction mixture using dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Synthesis of this compound via Sandmeyer reaction.

Part 3: Reactivity and Synthetic Applications

The strategic placement of the bromo, fluoro, and cyano groups on the aromatic ring makes this compound a versatile substrate for a variety of transformations.

Cross-Coupling Reactions

The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester.[10] This is a widely used method for the synthesis of biaryl compounds.[11][12]

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine.[13][14] This transformation is invaluable in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[15]

Transformations of the Nitrile Group

The nitrile group can be readily converted into other valuable functional groups:

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[16]

-

Reduction: The nitrile can be reduced to a primary amine using various reducing agents.

Logical Relationship of Reactions

Caption: Key synthetic transformations of this compound.

Part 4: Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs).[17] The presence of fluorine can enhance metabolic stability and binding affinity of a drug molecule.[18] The nitrile group is a common functionality in many marketed drugs and can be a key pharmacophore or a synthetic handle for further elaboration.[19]

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20]

-

Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[21] Avoid contact with skin and eyes.[22]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[21]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[20][21][22][23]

References

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- JoVE. (2023, April 30). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.

- ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters.

- J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction.

- OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX).

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Adda247. (2023, September 24). Sandmeyer Reaction Mechanism.

- Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Wikipedia. (n.d.). Suzuki reaction.

- ChemBK. (2024, April 9). 4-Bromo-3-fluorobenzeneacetonitrile.

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.